molecular formula C8H18Cl2N2O2S B13823469 (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl

Cat. No.: B13823469
M. Wt: 277.21 g/mol
InChI Key: QLZYFIDOIRDQSE-UHFFFAOYSA-N
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Description

®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a synthetic organic compound that belongs to the class of thiomorpholines. These compounds are characterized by a six-membered ring containing sulfur and nitrogen atoms. The ®-configuration indicates the specific stereoisomer of the compound, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiomorpholine Ring: This step involves the formation of the six-membered ring containing sulfur and nitrogen.

    Oxidation to Form the 1,1-Dioxide: The sulfur atom in the thiomorpholine ring is oxidized to form the 1,1-dioxide.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfur atom can lead to sulfone or sulfoxide derivatives.

    Reduction: Reduction reactions can convert the 1,1-dioxide back to the thiomorpholine.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrolidine or thiomorpholine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of ®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound without the pyrrolidine ring or 1,1-dioxide group.

    Pyrrolidine: A simpler structure without the thiomorpholine ring.

    Sulfones and Sulfoxides: Compounds with similar sulfur oxidation states.

Uniqueness

®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is unique due to its specific stereochemistry and combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C8H18Cl2N2O2S

Molecular Weight

277.21 g/mol

IUPAC Name

4-pyrrolidin-3-yl-1,4-thiazinane 1,1-dioxide;dihydrochloride

InChI

InChI=1S/C8H16N2O2S.2ClH/c11-13(12)5-3-10(4-6-13)8-1-2-9-7-8;;/h8-9H,1-7H2;2*1H

InChI Key

QLZYFIDOIRDQSE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CCS(=O)(=O)CC2.Cl.Cl

Origin of Product

United States

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